
naphthalene-2-carboxylic acid
Descripción general
Descripción
It is one of the two isomeric carboxylic acid derivatives of naphthalene, the other being 1-naphthoic acid . This compound is characterized by a naphthalene ring substituted with a carboxyl group at the second position, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of 1-chloronaphthalene . Another method includes the oxidation of alkylnaphthalenes using oxidants such as nitric acid, hydrogen peroxide, or sodium bromate . Additionally, it can be prepared by the carbonylation of halogen-substituted naphthalenes catalyzed by transition metal complexes like cobalt, rhodium, palladium, molybdenum, or nickel .
Industrial Production Methods: In industrial settings, this compound is often produced by the carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph₃SiCl/AlBr₃ . This method is favored due to the availability and low cost of naphthalene as a starting material.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into naphthalene-2-methanol.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidants include nitric acid and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2-methanol.
Substitution: Various biaryl compounds.
Aplicaciones Científicas De Investigación
Naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, herbicides, and polymers.
Biology: It serves as a precursor for the synthesis of various biologically active compounds.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is utilized in the production of photographic materials and cosmetics.
Mecanismo De Acción
The mechanism of action of naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative or application being studied.
Comparación Con Compuestos Similares
1-Naphthoic Acid: Another isomeric carboxylic acid derivative of naphthalene, differing only in the position of the carboxyl group.
Hydroxynaphthoic Acids: These compounds have hydroxyl groups in addition to the carboxyl group, making them more versatile in certain applications.
Uniqueness: Naphthalene-2-carboxylic acid is unique due to its specific position of the carboxyl group, which influences its reactivity and the types of derivatives that can be synthesized from it. This positional isomerism allows for distinct chemical behavior and applications compared to its isomer, 1-naphthoic acid .
Propiedades
IUPAC Name |
naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i3+1,5+1,6+1,7+1,8+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-HFDCNPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13CH]=[13C]2[13CH]=[13CH][13C](=[13CH]C2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)


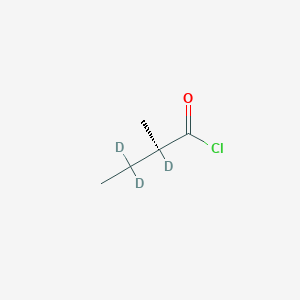
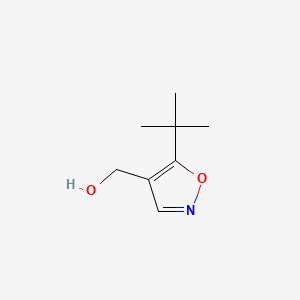
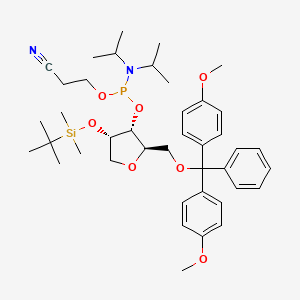
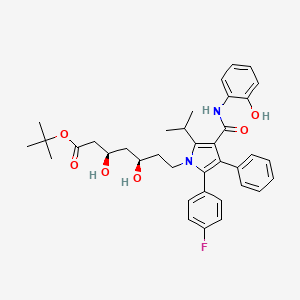

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
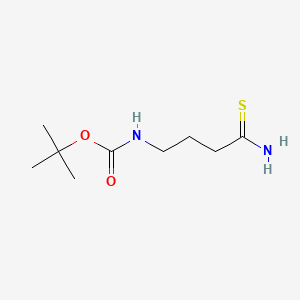
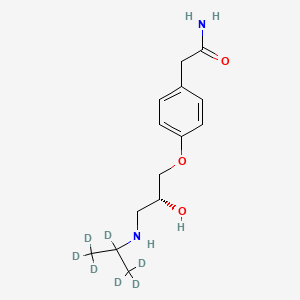
![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)
